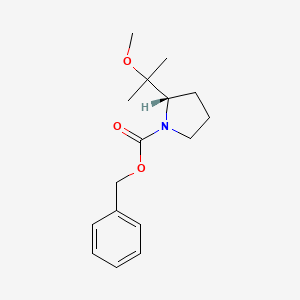

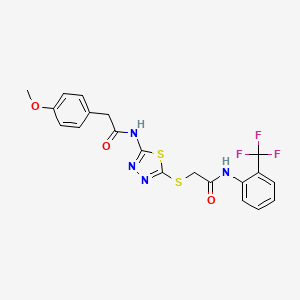

benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate is a derivative of pyrrolidine, which is a five-membered lactam structure. It is a chiral molecule due to the presence of an asymmetric carbon atom in the pyrrolidine ring. The compound is related to a class of molecules that have been studied for their potential pharmacological properties, including antiinflammatory and analgesic activities .

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in the literature. For instance, 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their homologous derivatives have been synthesized and evaluated for their biological activities . These compounds were synthesized using various chemical reactions that allowed for the introduction of different substituents on the pyrrolidine ring, which could potentially be applied to the synthesis of benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction. For example, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, a compound with a similar structure to the one , has been solved, revealing a triclinic space group and specific bond angles and distances that contribute to the molecule's stability through hydrogen bonding and C–H…π interactions . These structural insights are crucial for understanding the three-dimensional conformation of the pyrrolidine derivatives and their potential interactions with biological targets.

Chemical Reactions Analysis

Pyrrolidine derivatives undergo various chemical reactions that can modify their structure and properties. For instance, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives leads to the formation of various substituted pyridine carboxylate derivatives . These reactions are typically carried out at room temperature and can involve different solvents and reagents. The chemical reactivity of these compounds is important for the development of new molecules with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of different substituents can affect the molecule's polarity, solubility, and stability. The intermolecular interactions, such as hydrogen bonds and C–H…π interactions, play a significant role in the crystal cohesion and can affect the compound's melting point and solubility . These properties are essential for the compound's behavior in biological systems and its formulation for potential therapeutic use.

Aplicaciones Científicas De Investigación

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine rings and their derivatives are widely utilized in medicinal chemistry due to their versatile scaffold, which contributes significantly to the stereochemistry of molecules and enables efficient exploration of pharmacophore space due to their sp3-hybridization. This scaffold is particularly beneficial for achieving increased three-dimensional (3D) coverage of the molecule, a feature known as "pseudorotation." Research by Li Petri et al. (2021) highlights bioactive molecules characterized by the pyrrolidine ring, demonstrating its utility in developing compounds for treating human diseases. The study discusses the synthetic strategies employed for ring construction from different cyclic or acyclic precursors and the functionalization of preformed pyrrolidine rings, showcasing the broad applicability of this moiety in drug discovery (Li Petri et al., 2021).

Role of Proline and Pyrrolidine-5-Carboxylate in Plant Defense

Proline and pyrrolidine-5-carboxylate (P5C) metabolism plays a crucial role in plant defense mechanisms against pathogens. Qamar et al. (2015) discuss how P5C, an intermediate in both proline biosynthesis and catabolism, is regulated in plants, particularly during pathogen infection and abiotic stress. The study indicates that P5C metabolism in mitochondria is associated with resistance (R)-gene-mediated and non-host resistance against invading pathogens, suggesting the importance of this pathway in the plant immune response. This research underscores the potential agricultural applications of understanding and manipulating proline-P5C metabolism to enhance plant resistance to various diseases and environmental stresses (Qamar et al., 2015).

Propiedades

IUPAC Name |

benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,19-3)14-10-7-11-17(14)15(18)20-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDUQSWXJSKYIG-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1C(=O)OCC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2S)-2-(2-methoxypropan-2-yl)pyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2552743.png)

![1-[(2-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2552750.png)

![3-(2,5-dimethylbenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552758.png)

![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B2552761.png)